molecular formula C12H16N2O2 B14473882 2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole CAS No. 72517-43-2

2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole

Cat. No.: B14473882
CAS No.: 72517-43-2
M. Wt: 220.27 g/mol
InChI Key: BTLGDIONHJMVJV-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles This compound features a 3,5-dimethoxyphenyl group attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 3,5-dimethoxybenzyl chloride with imidazole under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenylacetic acid
  • 2,5-Dimethoxyphenylacetic acid

Uniqueness

2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is unique due to its specific combination of a 3,5-dimethoxyphenyl group and a dihydroimidazole ring

Properties

CAS No.

72517-43-2

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-[(3,5-dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H16N2O2/c1-15-10-5-9(6-11(8-10)16-2)7-12-13-3-4-14-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

BTLGDIONHJMVJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC2=NCCN2)OC

Origin of Product

United States

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